![molecular formula C16H16ClNO3S B2384953 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide CAS No. 339110-03-1](/img/structure/B2384953.png)
2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent . Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial folic acid synthesis. Recent studies have shown that derivatives of this compound exhibit enhanced antimicrobial activity against various pathogens.
Antioxidant Activity
Research indicates that 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide possesses significant antioxidative properties . A study synthesized a series of acetamidosulfonamide derivatives and evaluated their radical scavenging abilities, with promising results suggesting potential for use in oxidative stress-related conditions .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by modulating cytokine production in vitro. In macrophage models treated with lipopolysaccharides, it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory diseases.
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than that of traditional sulfa drugs, suggesting enhanced efficacy.
Case Study 2: Mechanistic Insights
Molecular docking studies revealed that this compound binds effectively to the active site of ribonucleotide reductase (RNR), inhibiting its function through competitive inhibition. This was supported by biochemical assays showing decreased nucleotide synthesis in treated cells.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfonyl]benzo[d]thiazole
- 2-[(4-methylbenzyl)sulfonyl]benzo[d]thiazole
Uniqueness
2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Biological Activity
2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C15H16ClNO2S. Its structure features a sulfonyl group attached to a chlorobenzyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction may affect various biochemical pathways, leading to observed biological effects.
- Hydrogen Bonding : The amide moiety may participate in hydrogen bonding with biological macromolecules, influencing their function and stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 12.5 | 25 |
Escherichia coli | 25 | 50 |
Pseudomonas aeruginosa | 50 | 100 |
These results suggest that the compound has potent antibacterial activity, comparable to established antibiotics like nitrofurantoin .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Case Studies
Several case studies have highlighted the compound's potential applications:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against various resistant strains of bacteria. Results showed that it effectively inhibited MRSA strains at low concentrations, suggesting its utility in treating resistant infections .
- Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with the compound led to significant reductions in tumor size in xenograft models of breast cancer. The study concluded that the compound warrants further investigation as a potential therapeutic agent .
- Mechanistic Study : A mechanistic study indicated that the compound could inhibit specific kinases involved in cancer cell signaling pathways, providing insight into how it exerts its anticancer effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and amide bond formation. Key steps include:
- Sulfonylation : Reacting 2-chlorobenzyl chloride with a sulfonyl chloride precursor under inert atmosphere (e.g., nitrogen) .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonyl intermediate to N-methyl-N-phenylacetamide .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) is critical to track intermediate formation and reaction completion .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., sulfonyl and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, C–H⋯O interactions in sulfonamides can be visualized .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity .
Q. What protocols are recommended for preliminary biological activity assessment?
- Antimicrobial Assays : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing structurally similar sulfonamide derivatives .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Control Compounds : Compare with known sulfonamide-based drugs (e.g., sulfamethoxazole) to benchmark activity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
- Dynamic Effects : Tautomerism or conformational flexibility (e.g., rotation around the sulfonyl group) may cause NMR signal splitting, which X-ray crystallography can clarify by revealing static solid-state structures .
- Computational Validation : Density functional theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data .
- Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shift changes .
Q. What strategies optimize reaction yields and selectivity in large-scale synthesis?
- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency in amide bond formation .
- Solvent-Free Conditions : Reduce side reactions; for example, microwave-assisted synthesis enhances sulfonylation rates .
- Workflow Automation : Use continuous-flow reactors to maintain precise temperature and stoichiometric control .
Q. How can computational methods predict reaction pathways for derivative synthesis?
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 09) identify low-energy transition states for sulfonylation or hydrolysis .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal reagents or solvents .
- Docking Studies : Screen derivatives for target binding (e.g., carbonic anhydrase) to prioritize synthesis .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify the chlorobenzyl or acetamide moieties to assess contributions to bioactivity .
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- Metabolic Stability : Incubate derivatives with liver microsomes to evaluate cytochrome P450-mediated degradation .
Q. How should stability issues (e.g., hydrolysis) be addressed during storage?
- Storage Conditions : Store at –20°C in amber vials under argon to prevent moisture-induced degradation .
- Stabilizers : Add desiccants (e.g., silica gel) to containers .
- Periodic Analysis : Monitor purity via HPLC every 3–6 months .
Q. Data Contradiction Analysis
Example : Discrepancies in reported biological activity may arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
- Impurity Artifacts : Trace solvents (e.g., DMSO) can skew cytotoxicity results; repurify compounds before retesting .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-18(14-8-3-2-4-9-14)16(19)12-22(20,21)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKLYMBWUFVMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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